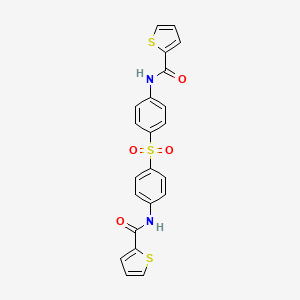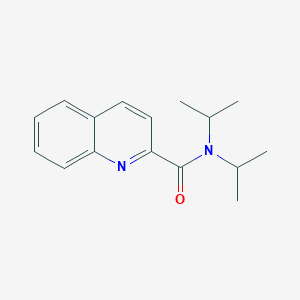
N,N'-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide is an organic compound that features a sulfonyldibenzene core linked to dithiophene-2-carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide typically involves the reaction of sulfonyldibenzene derivatives with dithiophene-2-carboxamide under controlled conditions. One common method is the azide method, which involves the use of azides to facilitate the formation of the desired compound . The reaction conditions often include specific temperatures and solvents to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of N,N’-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiol groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Aplicaciones Científicas De Investigación
N,N’-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of N,N’-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of protein-protein interactions .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(disulfanediyldibenzene-2,1-diyl)dipyridine-2-carboxamide
- N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(morpholin-4-yl)acetamide]
- N,N’-(sulfonyldibenzene-4,1-diyl)bis[2-(3,5-dimethylmorpholin-4-yl)acetamide]
Uniqueness
N,N’-(sulfonyldibenzene-4,1-diyl)dithiophene-2-carboxamide is unique due to its specific structural features, which include the combination of sulfonyldibenzene and dithiophene-2-carboxamide groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Fórmula molecular |
C22H16N2O4S3 |
|---|---|
Peso molecular |
468.6 g/mol |
Nombre IUPAC |
N-[4-[4-(thiophene-2-carbonylamino)phenyl]sulfonylphenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H16N2O4S3/c25-21(19-3-1-13-29-19)23-15-5-9-17(10-6-15)31(27,28)18-11-7-16(8-12-18)24-22(26)20-4-2-14-30-20/h1-14H,(H,23,25)(H,24,26) |
Clave InChI |
RADPPQIJXOCSGQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S)-2-[(2-methoxypropylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B12452796.png)

![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B12452801.png)
![ethyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B12452803.png)
![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B12452805.png)
![4-((2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzenesulfonic acid](/img/structure/B12452811.png)
methanone](/img/structure/B12452817.png)
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B12452818.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(4-butylphenyl)carbonyl]phenylalaninate](/img/structure/B12452830.png)
![N-(3-{[2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)furan-2-carboxamide](/img/structure/B12452836.png)


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-[(4-chlorobenzyl)sulfanyl]acetamide](/img/structure/B12452850.png)
![2-{[(3-{[(4-Chlorophenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12452863.png)
